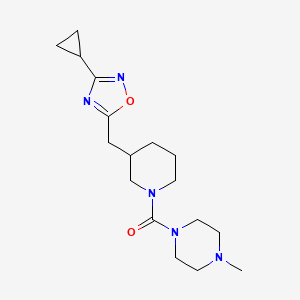![molecular formula C16H23N B2812879 N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine CAS No. 1050652-14-6](/img/structure/B2812879.png)
N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine” is a chemical compound . It has a molecular formula of C16H17N, an average mass of 223.313 Da, and a monoisotopic mass of 223.136093 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexanamine ring with a phenylpropenyl group and a methyl group attached to the nitrogen atom .Applications De Recherche Scientifique
Neuroprotective Potential in Parkinson's Disease
A novel compound related to N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine has shown promise in supporting the survival of cultured dopamine neurons and may offer restorative effects in models of Parkinson's disease. This compound, specifically an epoxide derivative, was found to enhance locomotor activity in animal models, promote the survival of cultured dopamine neurons, protect against toxin-induced degeneration, and stimulate the mitogen-activated protein kinase (MAPK) signaling pathway in neuronal cells. Notably, its ability to penetrate the blood-brain barrier and increase the density of dopamine neuron fibers in the striatum highlights its potential for neuroprotective and neurorestorative treatment options for Parkinson's disease (Ardashov et al., 2019).
Insights into Radioligand Applications
Another area of research involving derivatives of this compound is their application in radioligand studies for positron emission tomography (PET). For example, WAY-100635 and its metabolites, labeled with carbon-11, have been utilized to investigate the 5-HT1A receptors in the human brain. Understanding the metabolism and interaction of these compounds with brain receptors is crucial for developing biomathematical models to interpret brain radioactivity uptake in terms of receptor-binding parameters, which has significant implications for studying neurological disorders and their treatments (Osman et al., 1996).
Anticonvulsant Properties
Research into cyclohexylamines, a class to which this compound belongs, has also revealed anticonvulsant properties. These studies are significant for epilepsy research and the development of new treatments. The structural activity relationships of these compounds, their efficacy, and toxicity profiles are critical for understanding their potential as therapeutic agents (Mulzac & Scott, 1993).
Propriétés
IUPAC Name |
N-methyl-N-[(E)-3-phenylprop-2-enyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2,4-5,8-11,16H,3,6-7,12-14H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSPLRHTXFMMHZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

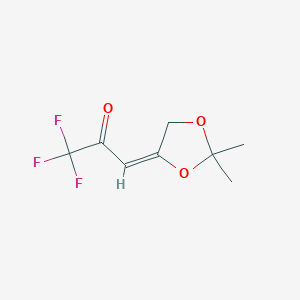
![[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine](/img/structure/B2812797.png)
![4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2812798.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine](/img/structure/B2812799.png)
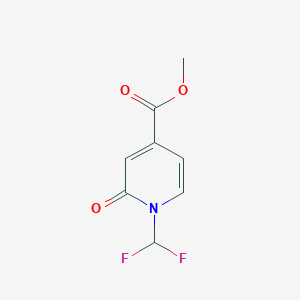
![1-Naphthalen-2-ylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2812803.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)
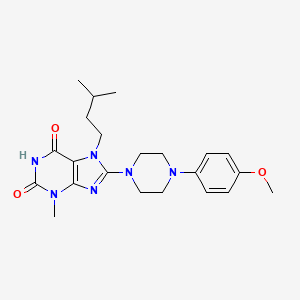
![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2812808.png)
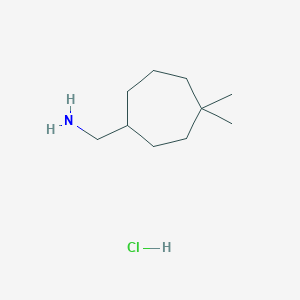
![(E)-3-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2812811.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2812818.png)
